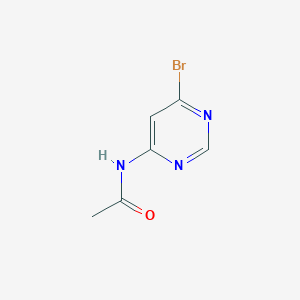
N-(6-Bromopyrimidin-4-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Bromopyrimidin-4-YL)acetamide is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.037 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromopyrimidin-4-YL)acetamide typically involves the bromination of pyrimidine derivatives followed by acetamidation. One common method involves the reaction of 6-bromopyrimidine with acetic anhydride in the presence of a catalyst to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-(6-Bromopyrimidin-4-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .
科学研究应用
N-(6-Bromopyrimidin-4-YL)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(6-Bromopyrimidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .
相似化合物的比较
Similar Compounds
- N-(4-Bromopyrimidin-2-YL)acetamide
- N-(6-Chloropyrimidin-4-YL)acetamide
- N-(6-Fluoropyrimidin-4-YL)acetamide
Uniqueness
N-(6-Bromopyrimidin-4-YL)acetamide is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
生物活性
N-(6-Bromopyrimidin-4-YL)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 6-position of the pyrimidine ring and an acetamide functional group. Its molecular formula is C7H7BrN2O, with a molecular weight of approximately 215.05 g/mol. The presence of the bromine atom imparts unique chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various biochemical pathways, acting as either an inhibitor or an activator depending on the target molecule.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Binding : It can interact with receptors involved in cellular signaling, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit tumor growth, indicating potential applications in oncology.
- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibitors, particularly in relation to metabolic pathways relevant to disease states.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- Antimicrobial Research :
-
Enzyme Inhibition Studies :
- A detailed enzymatic assay highlighted the compound's capacity to inhibit specific kinases involved in cancer progression, suggesting a mechanism by which it could exert anticancer effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Notable Activity |
|---|---|---|
| N-(4-Bromopyrimidin-2-YL)acetamide | Bromine at 4-position | Moderate anticancer activity |
| N-(6-Chloropyrimidin-4-YL)acetamide | Chlorine instead of Bromine | Antimicrobial properties |
| N-(6-Fluoropyrimidin-4-YL)acetamide | Fluorine at 6-position | Enhanced receptor binding affinity |
This compound stands out due to its specific bromine substitution, which enhances its reactivity and biological efficacy compared to other halogenated analogs.
属性
分子式 |
C6H6BrN3O |
|---|---|
分子量 |
216.04 g/mol |
IUPAC 名称 |
N-(6-bromopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
InChI 键 |
ZYJFZMXGKZMWGN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=NC=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















